![molecular formula C21H18BrF3N4O2S B2451780 N-{4-[({[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methoxy}imino)methyl]phenyl}acetamide CAS No. 477713-22-7](/img/structure/B2451780.png)
N-{4-[({[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methoxy}imino)methyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[({[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methoxy}imino)methyl]phenyl}acetamide is a useful research compound. Its molecular formula is C21H18BrF3N4O2S and its molecular weight is 527.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-{4-[({[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methoxy}imino)methyl]phenyl}acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the context of anticancer and antimicrobial activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a pyrazole ring substituted with a bromophenyl group and a trifluoromethyl moiety, which are known to enhance biological activity. The presence of the sulfanyl and methoxy groups further contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activities of this compound have been investigated primarily in the context of anticancer and antimicrobial properties. Below is a summary of key findings:
Anticancer Activity
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways. It specifically targets the mitochondrial membrane potential, leading to cytochrome c release and subsequent caspase activation.
- Cell Line Studies : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including:
Antimicrobial Activity
- Broad-Spectrum Efficacy : The compound has displayed notable antibacterial and antifungal properties against several pathogenic strains. For instance, it has been effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death .
Comparative Biological Activity Table
Case Study 1: Anticancer Screening
A study published in Cancer Research screened a library of compounds for their ability to inhibit tumor growth in multicellular spheroids. This compound was identified as one of the most effective agents, significantly reducing spheroid size compared to controls .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial resistance, the compound was tested against multi-drug resistant strains of bacteria. Results indicated that it not only inhibited growth but also displayed synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The bromophenylsulfanyl group and methoxyimino moiety participate in nucleophilic substitution under basic or acidic conditions.
Reaction Type | Reagents/Conditions | Products | Citations |
---|---|---|---|
Aromatic substitution | K₂CO₃/DMF, 80°C | Replacement of bromine with nucleophiles (e.g., amines, thiols) | |
Methoxy group cleavage | HBr/AcOH, reflux | Formation of hydroxylamine intermediates |
For example, treatment with primary amines in DMF replaces the bromine atom, generating derivatives with modified electronic profiles.
Hydrolysis and Oxidation Reactions
The trifluoromethyl group and imine bond are susceptible to hydrolysis and oxidation:
Reaction Type | Reagents/Conditions | Products | Citations |
---|---|---|---|
Acidic hydrolysis | HCl (6M), 60°C | Cleavage of imine to form aldehyde and acetamide fragments | |
Oxidation of sulfanyl | H₂O₂/AcOH, 25°C | Conversion of sulfanyl (-S-) to sulfonyl (-SO₂-) group |
Hydrolysis under acidic conditions breaks the imine bond, yielding 5-((4-bromophenyl)sulfanyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde and 4-acetamidobenzaldehyde.
Reduction Reactions
The imine (C=N) bond undergoes selective reduction:
Reagent System | Conditions | Product | Yield | Citations |
---|---|---|---|---|
NaBH₄/MeOH | 0°C, 2h | Secondary amine derivative | 78% | |
H₂/Pd-C | 1 atm, EtOH | Saturated amine with retained trifluoromethyl | 65% |
Reduction preserves the pyrazole core and trifluoromethyl group while modifying the imine’s electronic properties.
Synthetic Routes and Key Intermediates
The compound is synthesized via a three-step pathway:
-
Pyrazole Formation :
-
Methoxyimino Installation :
-
Acetamide Coupling :
Reaction Optimization Parameters
Critical parameters for maximizing yield and selectivity:
Parameter | Optimal Range | Impact |
---|---|---|
Temperature | 60–80°C | Higher temperatures accelerate substitution |
Solvent Polarity | DMF > MeCN > THF | Polar aprotic solvents enhance nucleophilicity |
Catalyst | Pyridine or K₂CO₃ | Base catalysts deprotonate nucleophiles |
Analytical Characterization of Reaction Products
Post-reaction analysis employs:
-
¹H/¹³C NMR : Confirms substitution patterns (e.g., loss of bromine signal at δ 7.5 ppm) .
-
HRMS : Validates molecular weight shifts (e.g., +16 Da upon oxidation of -S- to -SO₂-) .
-
HPLC Purity : ≥95% for biologically tested derivatives.
This compound’s reactivity profile underscores its utility in medicinal chemistry for generating analogs with tailored pharmacokinetic properties. Further studies should explore its catalytic asymmetric reactions and in vivo stability.
Eigenschaften
IUPAC Name |
N-[4-[(E)-[5-(4-bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methoxyiminomethyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrF3N4O2S/c1-13(30)27-16-7-3-14(4-8-16)11-26-31-12-18-19(21(23,24)25)28-29(2)20(18)32-17-9-5-15(22)6-10-17/h3-11H,12H2,1-2H3,(H,27,30)/b26-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEPUASFYXDKPS-KBKYJPHKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=NOCC2=C(N(N=C2C(F)(F)F)C)SC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=N/OCC2=C(N(N=C2C(F)(F)F)C)SC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrF3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.